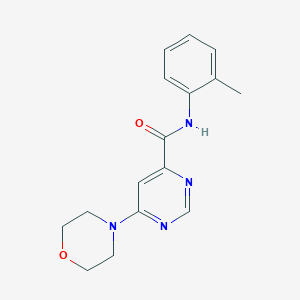
6-morpholino-N-(o-tolyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-morpholino-N-(o-tolyl)pyrimidine-4-carboxamide, also known as MTCP, is a chemical compound that belongs to the class of pyrimidine derivatives. It has been widely studied for its potential use in scientific research, particularly in the field of cancer treatment.
Scientific Research Applications
Synthesis and Characterization
A synthetic approach to create derivatives of the compound includes the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives. These compounds have shown potential in inhibiting tumor necrosis factor alpha and nitric oxide. The method is noted for its rapid and green synthesis, resulting in a total yield of 43% (Lei et al., 2017).
Another research highlighted the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines through cross-coupling reactions using triorganoindium compounds. This method facilitated the creation of a variety of bioactive compounds, showcasing the efficiency and versatility of the synthesis technique (Martínez et al., 2012).
Antimicrobial Activity
- Novel 6-Oxopyrimidin-1(6H)-yl Benzamide Derivatives have been synthesized and evaluated for their antimicrobial activity. Among these, morpholine substituted dihydropyrimidone carboxamide demonstrated potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi (Devarasetty et al., 2019).
Kinase Inhibition
- The discovery of 3-oxabicyclo[4.1.0]heptane as a non-nitrogen containing morpholine isostere was reported, which showed potential in inhibiting the PI3K-AKT-mTOR pathway. This research emphasizes the significance of morpholine derivatives in developing selective dual inhibitors for mTORC1 and mTORC2 (Hobbs et al., 2019).
Spectral Characterization
- New Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and Its Pyrimidine Derivatives were synthesized and characterized. These molecules have been prepared for future pharmacological activity investigations, demonstrating the broad scope of research applications for morpholine and pyrimidine derivatives (Zaki et al., 2017).
Mechanism of Action
Target of Action
The primary target of 6-morpholino-N-(o-tolyl)pyrimidine-4-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt cell cycle progression and selectively target tumor cells .
Mode of Action
6-morpholino-N-(o-tolyl)pyrimidine-4-carboxamide interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR signaling pathway , which is frequently activated in different types of cancer . By inhibiting this pathway, the compound can effectively block the abnormal signal transduction of various growth factors, leading to the suppression of cancer occurrence and development .
Result of Action
The compound shows cytotoxic activities against various cancer cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . This indicates that the compound can effectively inhibit the growth of these cancer cells .
properties
IUPAC Name |
N-(2-methylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-4-2-3-5-13(12)19-16(21)14-10-15(18-11-17-14)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXYBFBGQICBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-morpholino-N-(o-tolyl)pyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

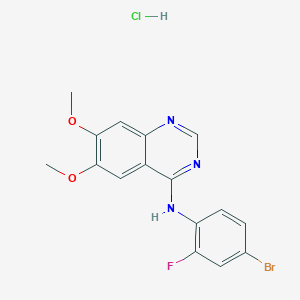
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2778617.png)
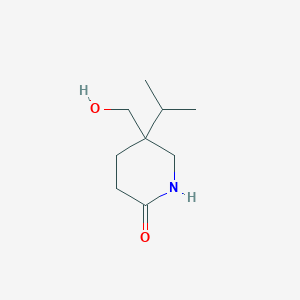
![Methyl 5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2778622.png)
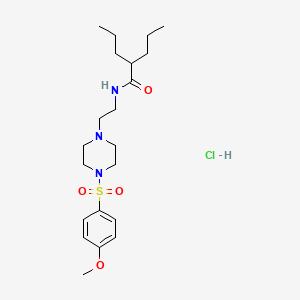
![2-[1-[2-(diethylamino)-2-oxoethyl]-3-indolyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide](/img/structure/B2778624.png)
![5-(3-chlorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2778626.png)
![N-(2-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2778628.png)
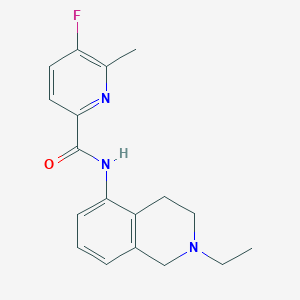
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2778630.png)
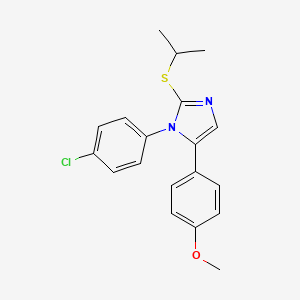
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hexoxyphenyl)prop-2-enamide](/img/structure/B2778633.png)

![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B2778635.png)